molecular formula C24H25N3O4 B5587840 (3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-1-oxo-N-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-1-oxo-N-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5587840
M. Wt: 419.5 g/mol
InChI Key: GOBYGQWYZAPBOM-YOTFRABOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting from basic pyridine derivatives and undergoing transformations such as etherification, oximation, and Beckmann rearrangement. For instance, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide was prepared from rotenone and dimethyloxosulphonium methylide through a series of reactions (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques like X-ray crystallography. For example, the structure of 2-(Pyrrol-1-yl)-4,7-dihydro-4,7-epoxyisoindole-1,3(7aH,3aH)-dione, a key intermediate in the synthesis of N-(pyrrol-1-yl)maleimide, was determined by single-crystal X-ray diffraction (Diakiw, Raston, Stewart, & White, 1978).

Chemical Reactions and Properties

These compounds often exhibit interesting reactions due to their complex structures. For example, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).

Physical Properties Analysis

The physical properties of these compounds are typically characterized by spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy. For example, a series of monoamide isomers were characterized using FT-IR, 1H and 13C NMR, and UV-visible spectroscopy (Kadir, Mansor, & Osman, 2017).

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural features to the one mentioned have been synthesized through various chemical reactions, demonstrating the diversity of synthetic routes and the importance of precise chemical manipulation. For instance, the synthesis and characterization of new derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been explored, highlighting methodologies for creating compounds with potential cytotoxic activities against certain cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural Analysis

The structural analysis of synthesized compounds provides insights into their potential applications. The esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids revealed unexpected cleavage products, demonstrating the complexity of chemical reactions and the importance of structural characterization (Nadirova et al., 2019). This analysis is crucial for understanding the properties and potential applications of these compounds in scientific research.

properties

IUPAC Name

(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-4-oxo-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-26(13-17-6-4-10-25-12-17)22(28)20-19-8-9-24(31-19)15-27(23(29)21(20)24)14-16-5-3-7-18(11-16)30-2/h3-12,19-21H,13-15H2,1-2H3/t19-,20?,21?,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBYGQWYZAPBOM-YOTFRABOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=CC=C1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-4-oxo-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.